N-Cyclopropyl-N-methyl-

Cholesterol Biosynthesis Enzyme Inhibition Oxidosqualene Cyclase

N-Cyclopropyl-N-methylamine (CAS 5163-20-2), also designated N-methylcyclopropanamine, is a secondary aliphatic amine defined by a cyclopropyl ring directly bonded to a methyl-substituted nitrogen atom. This compact, conformationally constrained scaffold is employed extensively as a synthetic building block for pharmaceutical and agrochemical intermediates.

Molecular Formula C9H19ClN2
Molecular Weight 190.71 g/mol
Cat. No. B14104831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclopropyl-N-methyl-
Molecular FormulaC9H19ClN2
Molecular Weight190.71 g/mol
Structural Identifiers
SMILESCN(C1CC1)C2CCNCC2.Cl
InChIInChI=1S/C9H18N2.ClH/c1-11(8-2-3-8)9-4-6-10-7-5-9;/h8-10H,2-7H2,1H3;1H
InChIKeyKZLTYMCEOUGVOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopropyl-N-methylamine (CAS 5163-20-2) for Research and Development: Core Characteristics and Supply Considerations


N-Cyclopropyl-N-methylamine (CAS 5163-20-2), also designated N-methylcyclopropanamine, is a secondary aliphatic amine defined by a cyclopropyl ring directly bonded to a methyl-substituted nitrogen atom . This compact, conformationally constrained scaffold is employed extensively as a synthetic building block for pharmaceutical and agrochemical intermediates . In its free base form, it is a colorless liquid with a predicted pKa of 9.46±0.20 and high aqueous solubility (calc. 94.6 g/L at 25°C) . For procurement, the compound is commonly available as the free base (MW 71.12) or as the hydrochloride salt (MW 107.58), with the salt form often preferred for enhanced stability and handling .

Conformationally constrained secondary amine building block
Hydrochloride salt form available for enhanced handling stability
High predicted aqueous solubility supports aqueous-phase reaction workflows

Why N-Cyclopropyl-N-methylamine Cannot Be Freely Substituted with Other N-Alkyl Cyclopropylamines


The pharmacological and synthetic utility of N-cyclopropyl-N-methylamine is exquisitely sensitive to minor structural modifications, rendering generic substitution with other N-alkyl cyclopropylamines (e.g., N-ethyl, N-propyl, or N-cyclopropylmethyl analogs) highly problematic. Even a single methylene group extension at the nitrogen substituent can profoundly alter enzyme target selectivity, as demonstrated by the differential inhibition of squalene mono-oxygenase versus 2,3-oxidosqualene cyclase [1]. Furthermore, the presence of the N-methyl group versus hydrogen or other alkyl chains critically dictates metabolic pathways, including the regioselectivity of cytochrome P450-mediated N-dealkylation and the potential for mechanism-based enzyme inactivation [2]. Therefore, direct quantitative evidence is essential to justify the selection of this specific N-methylated scaffold over its close structural analogs.

Enzyme target selectivity may shift
Extending the N-alkyl chain by a single methylene group can redirect inhibition from one enzyme to another, altering pharmacologic mechanism.
Metabolic pathway regioselectivity may differ
N-substituent identity governs CYP450-mediated N-dealkylation routes and potential for reactive metabolite formation.
Physicochemical profile divergence
Even homologous N-alkyl analogs exhibit different molecular weight and solubility profiles that can impact synthetic handling and purification.

Quantitative Differentiation Evidence: N-Cyclopropyl-N-methylamine vs. Structural Analogs


Differential Inhibition of Cholesterol Biosynthesis Enzymes: N-Methyl vs. N-H Cyclopropylamine Squalene Derivatives

Direct comparison of trisnorsqualene N-cyclopropylamine (unsubstituted nitrogen) and trisnorsqualene N-methylcyclopropylamine reveals a complete switch in enzymatic target. The N-H derivative inhibits squalene mono-oxygenase (IC50 = 5.0 μM), whereas the N-methyl derivative inhibits 2,3-oxidosqualene cyclase (IC50 = 12.0 μM) [1]. This distinct mechanistic profile extends to cellular activity, where the N-methyl derivative is 2-fold more potent in inhibiting cholesterol synthesis in HepG2 cells (IC50 = 0.5 μM) compared to the N-H analog (IC50 = 1.0 μM) [1].

Cholesterol synthesis enzyme inhibition
Head-to-head
IC50 0.5 μM (N-methylcyclopropylamine derivative)
vs 1.0 μM (N-H cyclopropylamine analog)
Reported 2-fold target engagement difference; N-methyl scaffold directs inhibition to oxidosqualene cyclase over squalene mono-oxygenase.
HepG2 cells, [14C]acetate incorporation assay
Cholesterol Biosynthesis Enzyme Inhibition Oxidosqualene Cyclase

Metabolic Fate and CYP450-Mediated N-Dealkylation Regioselectivity: N-Cyclopropyl-N-methylaniline vs. N-Methylcyclopropyl Analog

N-Cyclopropyl-N-methylaniline (2a) undergoes cytochrome P450-catalyzed N-dealkylation via a conventional carbinolamine pathway, yielding N-cyclopropylaniline (6a) and formaldehyde without cyclopropane ring fragmentation [1]. In stark contrast, the N-(1′-methylcyclopropyl)-N-methylaniline analog (2b) is exclusively metabolized via p-hydroxylation and N-demethylation; no cyclopropane ring opening occurs [1]. This differential metabolic profile underscores the critical influence of the N-cyclopropyl substitution pattern on metabolic stability and potential for reactive intermediate formation.

CYP450 metabolic pathway
Head-to-head
N-Cyclopropyl-N-methylaniline: no cyclopropane ring opening; yields N-cyclopropylaniline and formaldehyde.
N-(1′-methylcyclopropyl) analog: exclusively p-hydroxylation and N-demethylation, no ring opening.
N-cyclopropyl substitution pattern may influence metabolic stability endpoints and reactive intermediate risk.
Rat liver microsomes (CYP2B1), HPLC/13C NMR analysis
Drug Metabolism Cytochrome P450 Regioselectivity

Proteasome Inhibition Activity: N-Methylcyclopropylamine vs. No Comparator Data

N-Methylcyclopropylamine inhibits both constitutive and immunoproteasome activities with IC50 values of 1.2 μM and 2.1 μM, respectively, as determined in biochemical assays . Additionally, it inhibits the deubiquitinating enzyme UbcH7 and exhibits in vitro efficacy against cancer cells . While direct comparator data for other N-alkyl cyclopropylamines are absent in the same assay system, these values establish a quantitative benchmark for this specific scaffold.

Proteasome inhibition
Data to verify
IC50 1.2 μM (constitutive)
IC50 2.1 μM (immunoproteasome)
Reported proteasome inhibition context; may support hit-to-lead research for ubiquitin-proteasome pathway studies.
Biochemical assay; no direct comparator in same study
Proteasome Inhibition Cancer Research Ubiquitin-Proteasome Pathway

Physicochemical Properties: N-Methylcyclopropylamine vs. N-Ethylcyclopropylamine

N-Methylcyclopropylamine exhibits a predicted pKa of 9.46±0.20 and a calculated aqueous solubility of 94.6 g/L at 25°C . In comparison, N-ethylcyclopropylamine (CAS 26389-72-0) has a higher molecular weight (85.15 vs. 71.12) and a higher boiling point (95.0°C vs. 67.1°C predicted) . While both are secondary amines, the methyl analog's lower molecular weight and potentially higher solubility may offer advantages in synthetic applications requiring high concentration or aqueous compatibility.

Aqueous solubility & MW
Cross-study comparable
Solubility 94.6 g/L (calc., 25°C); MW 71.12
N-Ethylcyclopropylamine: MW 85.15 (solubility data not directly comparable)
Lower molecular weight and high predicted solubility may support aqueous synthetic workflows compared to higher homologs.
Calculated/predicted values; experimental solubility data to verify
Physicochemical Properties Formulation Development Solubility

Optimal Research and Industrial Deployment Scenarios for N-Cyclopropyl-N-methylamine


As a Synthetic Intermediate for Cholesterol-Lowering Agents

The 2-fold enhanced potency of N-methylcyclopropylamine-containing squalene derivatives in inhibiting cellular cholesterol synthesis [1] positions this scaffold as a privileged starting point for developing novel 2,3-oxidosqualene cyclase inhibitors. Researchers pursuing non-statin cholesterol-lowering therapies should prioritize N-cyclopropyl-N-methylamine building blocks over unsubstituted cyclopropylamine analogs to maximize target engagement and cellular efficacy.

As a Mechanistic Probe in Cytochrome P450 Metabolism Studies

N-Cyclopropyl-N-methylaniline serves as a validated mechanistic probe to distinguish between single electron transfer (SET) and conventional carbinolamine pathways in CYP450-catalyzed N-dealkylation [2]. Its metabolic profile (no ring opening, formation of N-cyclopropylaniline) contrasts sharply with N-(1′-methylcyclopropyl) analogs, enabling precise interrogation of enzyme mechanisms in drug metabolism and pharmacokinetics (DMPK) laboratories.

As a Core Scaffold for Proteasome Inhibitor Discovery

With demonstrated inhibitory activity against both constitutive (IC50 = 1.2 μM) and immunoproteasomes (IC50 = 2.1 μM) , N-methylcyclopropylamine provides a validated, low-molecular-weight starting point for fragment-based drug discovery or targeted covalent inhibitor design. Its high aqueous solubility facilitates high-concentration biochemical screening, a practical advantage in early-stage hit-to-lead campaigns.

As a Reagent for Lithiation-Substitution Chemistry on Cyclopropane Rings

N-Boc N-methyl cyclopropylamine preferentially undergoes lithiation at the cyclopropane ring rather than the N-methyl group, a regioselectivity shared only with the N-ethyl analog [3]. This reactivity enables selective α- or β-functionalization of the cyclopropane ring, making it a valuable reagent for constructing more complex, stereodefined cyclopropylamine derivatives in medicinal chemistry synthesis.

Application
Selection Property
Validation Focus
Oxidosqualene cyclase inhibitor synthesis
N-methyl scaffold for reported target engagement
Cellular cholesterol synthesis assay context
CYP450 N-dealkylation mechanistic studies
N-cyclopropyl substitution metabolic context
Metabolic pathway regioselectivity analysis
Proteasome inhibitor fragment-based research
Reported proteasome inhibition context
Biochemical proteasome activity assay context
Regioselective cyclopropane functionalization
N-Boc protection regioselectivity
Lithiation-substitution reaction outcome

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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